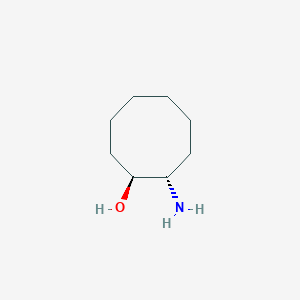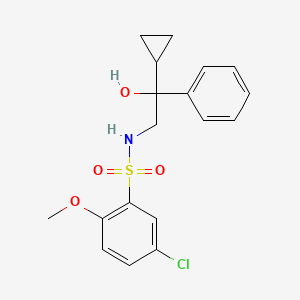
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunomodulatory effects.
Scientific Research Applications
Antitumor Applications
Sulfonamide compounds, including variations similar to the requested chemical, have been evaluated for their antitumor properties. Studies have shown that specific sulfonamides can act as potent cell cycle inhibitors and have progressed to clinical trials due to their preliminary clinical activities. For instance, compounds have been identified that disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, which are indicative of antiproliferative properties (Owa et al., 2002).
Antimicrobial and Antifungal Activity
Research on sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold has shown significant activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. This suggests a broad spectrum of potential applications in combating infectious diseases (Krátký et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been investigated for their enzyme inhibitory effects, which could be utilized in developing new therapeutic agents for diseases such as Alzheimer's. For example, compounds have been synthesized that show significant inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer's disease treatment (Abbasi et al., 2018).
Anticancer Effects through Apoptosis and Autophagy
New dibenzensulfonamides have been synthesized and shown to induce apoptosis and autophagy in tumor cells, alongside inhibiting carbonic anhydrase isoenzymes associated with tumor progression. These compounds demonstrate potential as anticancer drug candidates, highlighting the therapeutic versatility of sulfonamide derivatives (Gul et al., 2018).
properties
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-24-16-10-9-15(19)11-17(16)25(22,23)20-12-18(21,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,20-21H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDQFCBLYDHSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

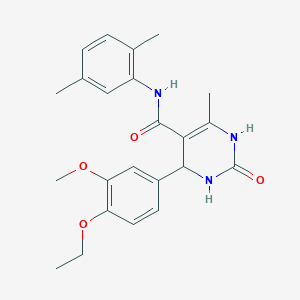
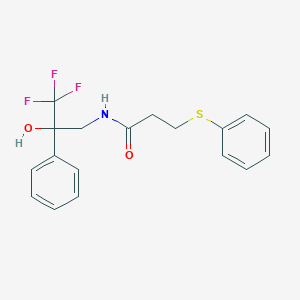
![Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate](/img/structure/B2992319.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992320.png)
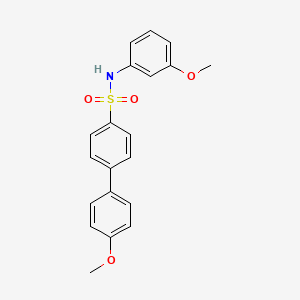
![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2992323.png)
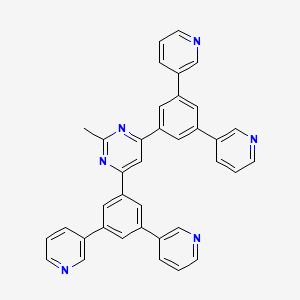
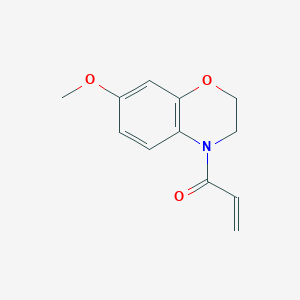
![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)


![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)
![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)
